molecular formula C14H9BrN4O2 B2771982 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine CAS No. 307538-22-3

6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine

Cat. No.: B2771982
CAS No.: 307538-22-3
M. Wt: 345.156
InChI Key: ZDVOSWDXTULZMF-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for “6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine” is not mentioned, it’s worth noting that many quinazoline derivatives are approved for antitumor clinical use . These compounds are often designed to target specific molecular pathways .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinazoline derivatives, such as “6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine”, are being explored for their potential in cancer treatment . They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Chemical Reactions Analysis

6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

6-bromo-N-(3-nitrophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O2/c15-9-4-5-13-12(6-9)14(17-8-16-13)18-10-2-1-3-11(7-10)19(20)21/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVOSWDXTULZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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